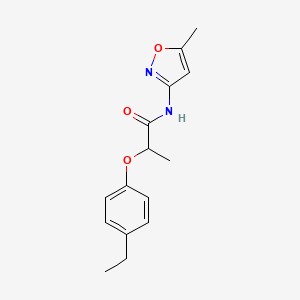
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, also known as EIPA, is a chemical compound that has been widely used in scientific research for its various applications. EIPA is a potent inhibitor of the Na+/H+ exchanger, which is a membrane protein that plays a crucial role in regulating intracellular pH and cell volume.
Wirkmechanismus
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide inhibits the Na+/H+ exchanger by binding to the extracellular domain of the protein. This binding prevents the exchange of Na+ and H+ ions across the cell membrane, leading to changes in intracellular pH and cell volume. 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to be a reversible inhibitor of the Na+/H+ exchanger, with a half-maximal inhibitory concentration (IC50) of approximately 10 μM.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to inhibit cell migration and invasion by disrupting the cytoskeleton and reducing the activity of matrix metalloproteinases. In endothelial cells, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor. In neurons, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to protect against ischemic injury by reducing intracellular calcium levels and preventing cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has several advantages for lab experiments, including its high potency and specificity for the Na+/H+ exchanger. It is also relatively easy to synthesize and purify. However, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has some limitations, including its potential cytotoxicity at higher concentrations and its reversible inhibition of the Na+/H+ exchanger, which can lead to changes in intracellular pH and cell volume that may affect experimental outcomes.
Zukünftige Richtungen
There are several future directions for research on 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is the development of more potent and selective inhibitors of the Na+/H+ exchanger that can be used in clinical settings. Another area of interest is the investigation of the role of Na+/H+ exchanger in various diseases, such as cancer, cardiovascular disease, and neurological disorders. Additionally, the use of 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide in combination with other inhibitors or drugs may provide new insights into the complex mechanisms underlying intracellular pH regulation and cell signaling.
Synthesemethoden
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide can be synthesized by reacting 4-ethylphenol with 5-methylisoxazole-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with propionyl chloride to obtain 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide. The purity of the product can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively used in scientific research to study the role of Na+/H+ exchanger in various physiological processes. It has been shown to inhibit the Na+/H+ exchanger in a dose-dependent manner, which can lead to changes in intracellular pH and cell volume. 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been used to investigate the role of Na+/H+ exchanger in cell migration, apoptosis, and proliferation. Additionally, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been used to study the Na+/H+ exchanger in various cell types, including cancer cells, endothelial cells, and neurons.
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-12-5-7-13(8-6-12)19-11(3)15(18)16-14-9-10(2)20-17-14/h5-9,11H,4H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYVRYHNCKHUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-dimethyl-2-{[(2-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6045464.png)


![7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6045478.png)
![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)

![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
![3-[amino(4-methyl-1-piperazinyl)methylene]-2,4-pentanedione](/img/structure/B6045523.png)
![1-(1-adamantyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-propanamine](/img/structure/B6045532.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6045537.png)
![2-({2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6045539.png)
![methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B6045547.png)
methanone](/img/structure/B6045552.png)